molecular formula C6H11N3O2 B2570222 (S)-2-Azido-3,3-dimethylbutanoic acid CAS No. 111525-71-4

(S)-2-Azido-3,3-dimethylbutanoic acid

Cat. No.: B2570222
CAS No.: 111525-71-4
M. Wt: 157.173
InChI Key: VAIDLLPVBKRXOK-SCSAIBSYSA-N
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Description

(S)-2-Azido-3,3-dimethylbutanoic acid is a useful research compound. Its molecular formula is C6H11N3O2 and its molecular weight is 157.173. The purity is usually 95%.
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Scientific Research Applications

Toxicity and Tolerance Mechanisms

Azidothymidine (AZT) studies in Escherichia coli reveal insights into the toxicity mechanisms of azido compounds and cellular survival strategies. AZT, acting as a chain terminator in viral RNA transcription, demonstrates the genotoxic potential, particularly to mitochondria, by arresting replication and inducing the SOS DNA damage response. This study suggests that azido incorporation in DNA could promote genetic instability through single-strand DNA gaps and double-strand breaks, highlighting the critical role of cellular mechanisms like Exonuclease III in drug tolerance (Cooper & Lovett, 2011).

Photophysical Properties and Applications

Research on azido-aza-BODIPY dyes demonstrates the utility of azido groups in developing optical probes for detecting biologically significant molecules. The azido substitution enables selective interaction with hydrogen sulfide and nitric oxide, showcasing the potential of azido compounds in sensitive detection applications (Adarsh, Krishnan, & Ramaiah, 2014).

Properties

IUPAC Name

(2S)-2-azido-3,3-dimethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c1-6(2,3)4(5(10)11)8-9-7/h4H,1-3H3,(H,10,11)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIDLLPVBKRXOK-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111525-71-4
Record name (2S)-2-azido-3,3-dimethylbutanoic acid
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